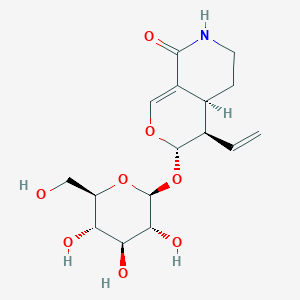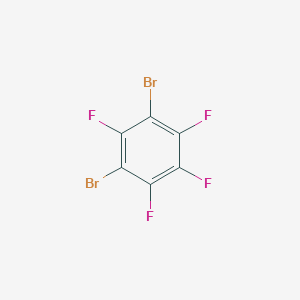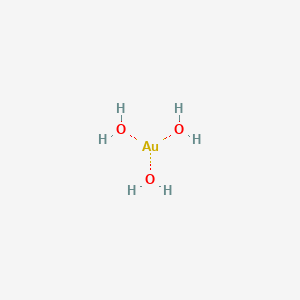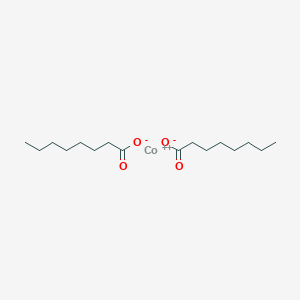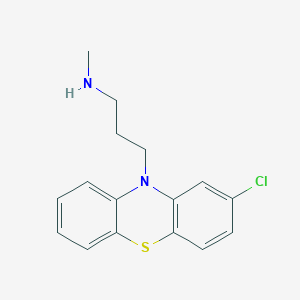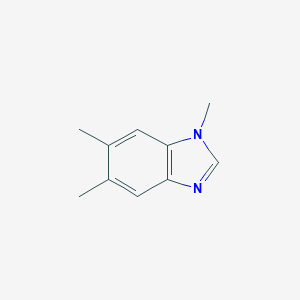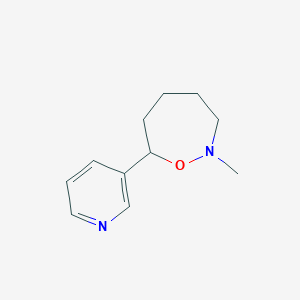
cis,trans-1,5-Cyclodecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis,trans-1,5-Cyclodecadiene is a cyclic hydrocarbon compound with the molecular formula C10H16. It is commonly used in scientific research for its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of cis,trans-1,5-Cyclodecadiene is not fully understood, but it is believed to act as a ligand, binding to metal ions and facilitating catalysis. It may also interact with other molecules in the body, potentially influencing biochemical and physiological processes.
Biochemical and Physiological Effects:
Cis,trans-1,5-Cyclodecadiene has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been studied for its potential to inhibit cancer cell growth and to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cis,trans-1,5-Cyclodecadiene in lab experiments is its unique structure, which allows for the study of its properties and potential applications. However, one limitation is its potential toxicity, which must be taken into account when working with the compound.
Direcciones Futuras
There are many potential future directions for the study of cis,trans-1,5-Cyclodecadiene. One area of interest is its potential use in drug delivery systems, as it has been shown to have good biocompatibility. Additionally, further research is needed to fully understand its mechanism of action and potential applications in catalysis and organic synthesis. Finally, the development of new synthetic methods for cis,trans-1,5-Cyclodecadiene could lead to new applications and discoveries in the field of chemistry.
Métodos De Síntesis
Cis,trans-1,5-Cyclodecadiene can be synthesized through a variety of methods, including the Diels-Alder reaction and the Birch reduction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of cis,trans-1,5-Cyclodecadiene, the diene used is 1,5-cyclooctadiene and the dienophile used is maleic anhydride. The Birch reduction involves the reduction of an aromatic compound using sodium metal and an alcohol. In the case of cis,trans-1,5-Cyclodecadiene, the starting material is 1,5-cyclooctadiene and the alcohol used is methanol.
Aplicaciones Científicas De Investigación
Cis,trans-1,5-Cyclodecadiene has been used in a variety of scientific research applications, including as a ligand in catalysis, as a building block in organic synthesis, and as a precursor for the synthesis of natural products. It has also been studied for its potential use as a drug delivery system and as a molecular switch in nanotechnology.
Propiedades
Número CAS |
1124-78-3 |
|---|---|
Nombre del producto |
cis,trans-1,5-Cyclodecadiene |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(1Z,5E)-cyclodeca-1,5-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7+ |
Clave InChI |
RDAFFINKUCJOJK-UYIJSCIWSA-N |
SMILES isomérico |
C1CC/C=C\CC/C=C/C1 |
SMILES |
C1CCC=CCCC=CC1 |
SMILES canónico |
C1CCC=CCCC=CC1 |
Otros números CAS |
17755-14-5 1124-78-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



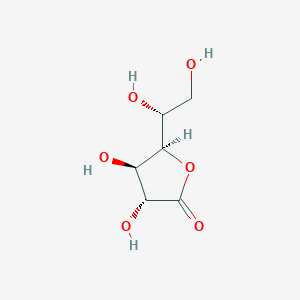
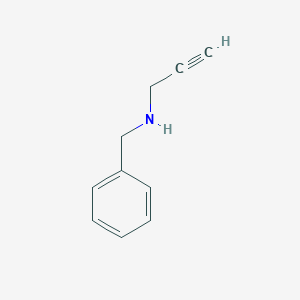
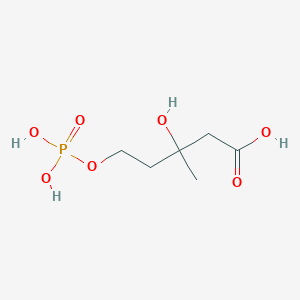
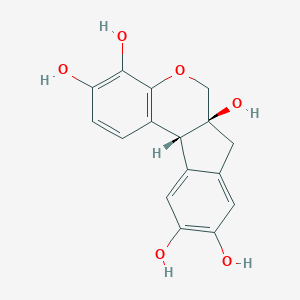

![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)
